molecular formula C9H10N2O B1355127 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 86518-06-1

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1355127
CAS No.: 86518-06-1
M. Wt: 162.19 g/mol
InChI Key: JLZVGBFCHKXXDU-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions. One common method includes the use of palladium-mediated substitution of key intermediates. For example, a 6-bromo-pyrrolopyridine intermediate can be prepared by sequential Sonogashira cross-coupling and base-catalyzed ring closure of sulfonamide . Another efficient method involves a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water, yielding pyrrolo[3,2-c]pyridine derivatives with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can stabilize an inactive conformation of certain enzymes, thereby inhibiting their activity. This compound has shown dose-dependent inhibition of specific enzymes in tumor models, making it an attractive tool for further therapeutic research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives such as:

Uniqueness

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methoxy-1-methylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-4-7-8(11)3-5-10-9(7)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZVGBFCHKXXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CN=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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